molecular formula C9H9Cl3N4 B3391673 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955523-33-7

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B3391673
CAS No.: 1955523-33-7
M. Wt: 279.5 g/mol
InChI Key: WWWIDTNPNHRVCX-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cycloaddition reaction with an alkyne to yield the triazole ring. The final step involves the conversion of the triazole derivative to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Propiconazole: Another triazole derivative used as an antifungal agent.

    Tebuconazole: A triazole compound with similar applications in agriculture and medicine.

Uniqueness

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15;/h1-3,5H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIDTNPNHRVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-33-7
Record name 1H-1,2,3-Triazol-4-amine, 1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955523-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

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